molecular formula C16H11ClN2O B6645404 2-chloro-N-quinolin-6-ylbenzamide

2-chloro-N-quinolin-6-ylbenzamide

Cat. No.: B6645404
M. Wt: 282.72 g/mol
InChI Key: QCAHXOWXLBYGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-quinolin-6-ylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the 2-position and a quinolin-6-yl group attached via an amide linkage. The chlorine atom enhances lipophilicity and may influence electronic properties, while the quinoline moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-chloro-N-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-14-6-2-1-5-13(14)16(20)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHXOWXLBYGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Amidation

A widely adopted method involves activating 2-chlorobenzoic acid using carbonyldiimidazole (CDI) before reacting it with quinolin-6-amine. In a representative procedure, 2-chlorobenzoic acid (1.0 eq.) is dissolved in 1-methyl-2-pyrrolidone (NMP) and cooled to 0°C. CDI (2.05 eq.) is added portionwise, and the mixture is stirred until complete activation of the carboxylic acid is confirmed by in-process HPLC analysis. Quinolin-6-amine (1.1 eq.) is then introduced, and the reaction is warmed to 25°C for 8–12 hours. This method yields the target amide in 89–94% purity after aqueous workup and recrystallization from acetone/water mixtures.

Acid Chloride Route

Alternative approaches utilize 2-chlorobenzoyl chloride as the electrophilic partner. In a patent-described protocol, 2-chlorobenzoyl chloride (1.2 eq.) is added dropwise to a solution of quinolin-6-amine in dichloromethane (DCM) at −10°C. Triethylamine (3.0 eq.) serves as a base to scavenge HCl byproducts. After stirring for 4 hours at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to afford the amide in 76% yield.

Optimization of Reaction Parameters

Solvent Systems

Comparative studies reveal that polar aprotic solvents like NMP and dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For instance, reactions in NMP reach completion in 8 hours versus 24 hours in tetrahydrofuran (THF). However, DCM remains preferred for acid chloride routes due to its low nucleophilicity and ease of removal.

Temperature Control

Exothermic reactions necessitate precise temperature management. The CDI-mediated method maintains temperatures below 5°C during activation to prevent imidazole byproduct formation. In contrast, the acid chloride route requires subambient temperatures (−10°C) to minimize hydrolysis.

Purification and Characterization

Crystallization Techniques

Recrystallization remains the gold standard for purification. A ternary solvent system (acetone/water/ethanol, 5:3:2) achieves >99% purity by selectively dissolving unreacted starting materials. Seed crystals (0.5% w/w) are introduced at 30°C to initiate controlled nucleation, followed by cooling to 0°C over 4 hours.

Analytical Validation

1H NMR (500 MHz, DMSO-d6): δ 8.84 (dd, J = 4.2 Hz, 1H, quinoline-H8), 8.30 (dd, J = 8.3 Hz, 1H, quinoline-H5), 7.96–8.06 (m, 4H, benzamide aromatic protons).
HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system where 2-chlorobenzoyl chloride and quinolin-6-amine solutions are mixed in a microreactor (residence time: 2 min) at 50°C. This method reduces reaction time from hours to minutes and improves yield to 82%.

Waste Mitigation Strategies

The acid chloride route generates stoichiometric HCl, which is neutralized using tertiary amines. However, CDI-based methods produce imidazole and CO2, enabling easier byproduct removal via vacuum distillation.

Comparative Analysis of Methods

ParameterCDI-Mediated RouteAcid Chloride Route
Yield (%)9476
Purity (%)9995
Reaction Time (hours)84
Byproduct ManagementLowModerate
ScalabilityExcellentGood

Chemical Reactions Analysis

2-chloro-N-quinolin-6-ylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-quinolin-6-ylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-quinolin-6-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer cells, it may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Structural Similarity Analysis (CAS-Based Analogs)

The CAS database identifies several structurally related benzamide derivatives (Table 1). These analogs share a common benzamide scaffold but differ in substituents and attached heterocycles, impacting their physicochemical and biological properties.

Table 1: Structural Analogs from CAS Database

Compound Name CAS No. Similarity Score Key Structural Features
2-Chloro-6-methyl-N-phenylbenzamide 141990-91-2 0.80 Chloro (C2), methyl (C6), phenylamide
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one 890707-28-5 0.73 Isoquinolinone core, chloro (C8), aminoethyl substituent
2-Amino-5-chloro-N,3-dimethylbenzamide 61788-27-0 0.73 Amino (C2), chloro (C5), dimethylamide
N-(2-Chlorophenyl)-1H-indole-3-carboxamide 1386861-46-6 0.73 Indole carboxamide, chloro-phenyl substituent

Key Findings :

  • The isoquinolinone derivative (similarity 0.73) highlights the importance of heterocyclic cores in modulating target binding, though its reduced similarity suggests divergent pharmacological profiles compared to the quinoline-based target compound .

Functional Analogs: Acetamide Derivatives (Journal Data)

A 2020 study evaluated (E)-2-(substituted)-N-(quinolin-6-yl)acetamide derivatives (Table 2), which share the quinolin-6-yl group but differ in the acetamide-linked indolinone moiety .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromo, cyanamido) correlate with higher activity values (e.g., compound 59: 6.878), suggesting enhanced target engagement or stability .
  • However, the acetamide linker and indolinone moiety in these derivatives introduce conformational flexibility absent in the rigid benzamide core of 2-chloro-N-quinolin-6-ylbenzamide .

Comparative Analysis of Core Structures

  • Benzamide vs. Acetamide Linkers : The benzamide core in the target compound may offer greater metabolic stability compared to acetamide derivatives, as amide bonds are less prone to enzymatic hydrolysis.
  • Quinoline vs. Isoquinolinone: Quinoline’s planar structure favors intercalation or flat-binding interactions, whereas isoquinolinone derivatives may engage in hydrogen bonding via their ketone group .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-chloro-N-quinolin-6-ylbenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with the condensation of 6-aminoquinoline with 2-chlorobenzoyl chloride. Key steps include:

  • Acylation : Reacting 6-aminoquinoline with 2-chlorobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization requires precise control of temperature (0–5°C during acylation) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
    • Challenges : Competing side reactions (e.g., over-acylation) can reduce purity. Monitoring via TLC and adjusting solvent polarity during purification mitigates this .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions on the quinoline and benzamide moieties. IR spectroscopy identifies amide C=O stretching (~1650 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the planarity of the quinoline ring and torsion angles between the benzamide and quinoline groups .

Q. What solubility properties are critical for in vitro bioactivity assays, and how are they determined?

  • Methodological Answer : Solubility in DMSO (common solvent for stock solutions) and aqueous buffers (e.g., PBS) is assessed via:

  • UV-Vis Spectroscopy : Measuring saturation concentration at λ~270 nm (quinoline absorbance) .
  • HPLC : Quantifying compound stability in solution over time. If experimental data are unavailable, computational tools (e.g., ALOGPS) predict logP values to guide solvent selection .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties relevant to biological interactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional ) model:

  • Electrostatic Potential Surfaces : Identifying nucleophilic/electrophilic regions on the benzamide and quinoline groups .
  • HOMO-LUMO Gaps : Correlating energy gaps (~4–5 eV) with redox activity and charge-transfer interactions in enzyme binding .
    • Validation : Comparing computed IR spectra with experimental data ensures accuracy. Discrepancies >5% require re-evaluating basis sets (e.g., 6-31G* vs. cc-pVTZ) .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?

  • Methodological Answer : The chloro substituent’s position on the benzamide ring influences reactivity:

  • Ortho Effect : Steric hindrance from the quinoline group reduces substitution rates at the 2-chloro position. Kinetic studies (e.g., monitoring Cl^- release via ion chromatography) quantify this .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states. Free-energy calculations (DFT) reconcile conflicting experimental rates .

Q. How can synthetic yields be improved without compromising purity in scaled-up reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
  • Flow Chemistry : Continuous processing minimizes side products by controlling residence time and temperature gradients .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) identifies robust conditions .

Q. What strategies validate target-specific bioactivity against off-target effects?

  • Methodological Answer :

  • In Silico Docking : AutoDock Vina screens against protein databases (e.g., PDB) to prioritize targets (e.g., kinase inhibitors) .
  • Selectivity Assays : Broad-panel enzymatic profiling (e.g., Eurofins’ SelectScreen®) quantifies IC50_{50} values for ~100 kinases. A 10-fold selectivity ratio (target vs. nearest off-target) is considered significant .
  • SAR Studies : Modifying the quinoline’s 6-position or benzamide’s chloro group correlates structural changes with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.